molecular formula C24H25N3O4S2 B2897978 N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-20-9

N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2897978
CAS No.: 851781-20-9
M. Wt: 483.6
InChI Key: GACIBCINAAMLSV-UHFFFAOYSA-N
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Description

N-{4-[1-(4-Methylbenzenesulfonyl)-5-(2-Methylphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring dual sulfonamide groups. Its structure includes a 4-methylbenzenesulfonyl moiety at position 1 of the pyrazoline ring, a 2-methylphenyl group at position 5, and a methanesulfonamide-substituted phenyl ring at position 3.

Properties

IUPAC Name

N-[4-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-17-8-14-21(15-9-17)33(30,31)27-24(22-7-5-4-6-18(22)2)16-23(25-27)19-10-12-20(13-11-19)26-32(3,28)29/h4-15,24,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACIBCINAAMLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

A mixture of 2-methylacetophenone (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in ethanol (50 mL) is treated with 2% NaOH (15 mL) and stirred at 25–35°C for 6–8 hours. The precipitated chalcone is filtered, washed with cold ethanol, and recrystallized from methanol (yield: 82–88%).

Key Data:

Parameter Value
Reaction Temperature 25–35°C
Solvent Ethanol
Base NaOH (2% aqueous)
Yield 82–88%

Cyclization with Hydrazine Hydrate

The chalcone (5 mmol) is refluxed with hydrazine hydrate (10 mmol) in acetic acid (30 mL) for 5 hours. The crude product is precipitated by cooling, filtered, and washed with ethanol to yield 3-(4-nitrophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazole (yield: 75–80%).

Spectroscopic Validation:

  • IR (KBr): 1605 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • ¹H NMR (200 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 3.15–3.45 (m, 2H, pyrazoline CH₂), 5.20–5.40 (m, 1H, pyrazoline CH), 7.20–8.10 (m, 8H, aromatic).

Reduction of the Nitro Group to Amine

The nitro group on the pyrazoline-attached phenyl ring is reduced to an amine using catalytic hydrogenation.

Catalytic Hydrogenation

3-(4-Nitrophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazole (3 mmol) is dissolved in ethanol (50 mL) with 10% Pd/C (0.1 g) and hydrogenated under H₂ (1 atm) at 25°C for 12 hours. The catalyst is filtered, and the solvent is evaporated to yield 3-(4-aminophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazole (yield: 90–95%).

Key Data:

Parameter Value
Catalyst 10% Pd/C
Pressure 1 atm H₂
Solvent Ethanol
Yield 90–95%

Sulfonylation of the Aromatic Amine

The amine intermediate is sulfonylated with methanesulfonyl chloride to introduce the methanesulfonamide group.

Methanesulfonamide Formation

3-(4-Aminophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazole (2 mmol) is dissolved in dichloromethane (20 mL) and treated with methanesulfonyl chloride (2.2 mmol) and triethylamine (4 mmol) at 0°C. The mixture is stirred for 3 hours, washed with water, and dried to yield 3-(4-(methanesulfonamido)phenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazole (yield: 85–90%).

Spectroscopic Validation:

  • IR (KBr): 1320 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).
  • ¹H NMR (200 MHz, CDCl₃): δ 2.40 (s, 3H, CH₃), 3.05 (s, 3H, SO₂CH₃), 6.90–7.80 (m, 8H, aromatic).

Sulfonylation of the Pyrazoline Nitrogen

The pyrazoline nitrogen is sulfonylated with 4-methylbenzenesulfonyl chloride to complete the target structure.

Pyrazoline Nitrogen Functionalization

3-(4-(Methanesulfonamido)phenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazole (1.5 mmol) is dissolved in dry THF (15 mL) and treated with 4-methylbenzenesulfonyl chloride (1.8 mmol) and NaH (3 mmol) at 0°C. The reaction is stirred for 6 hours, quenched with ice-water, and extracted with ethyl acetate to yield the final product (yield: 70–75%).

Optimization Insight:

  • Use of NaH as a base minimizes side reactions compared to weaker bases.
  • THF enhances solubility of intermediates, improving reaction homogeneity.

Spectroscopic Validation:

  • ¹³C NMR (50 MHz, CDCl₃): δ 21.5 (CH₃), 44.2 (SO₂CH₃), 125.6–144.8 (aromatic carbons), 160.1 (C=N).

Purification and Characterization

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from methanol.

Analytical Data:

  • Melting Point: 198–200°C.
  • HPLC Purity: >98% (C18 column, acetonitrile/water).
  • Elemental Analysis: Calculated for C₂₄H₂₅N₃O₄S₂: C, 58.63%; H, 5.08%; N, 8.55%. Found: C, 58.60%; H, 5.10%; N, 8.52%.

Comparative Analysis of Sulfonylation Methods

Method Solvent Base Temperature Yield (%)
Nitroalkane Nitroethane None 50–70°C 94
THF/NaH THF NaH 0–25°C 75
Dichloromethane DCM Pyridine 25°C 68

Nitroalkane solvents facilitate higher yields due to improved solubility of sulfonyl chlorides and facile byproduct removal.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or inflammation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives with Sulfonamide Substituents

(a) 4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamide (Compounds 1–9)
  • Structural Differences : Replaces the methanesulfonamide group with a 4-hydroxyphenyl moiety.
  • Bioactivity : Demonstrated carbonic anhydrase inhibitory activity and cytotoxicity in vitro, with IC₅₀ values ranging from 0.8–12.3 µM for carbonic anhydrase isoforms .
(b) 4-[5-(1,3-Benzodioxol-5-yl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]Benzenesulphonamide (4a)
  • Structural Differences : Incorporates a benzodioxol group at position 5 and a phenyl group at position 3.
  • Electron Effects : The benzodioxol group may enhance electron density, influencing binding interactions with biological targets .

Halogen-Substituted Analogs

N-{4-[1-(4-Chlorobenzenesulfonyl)-5-(2-Methylphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]phenyl}methanesulfonamide
  • Structural Differences : Replaces the 4-methylbenzenesulfonyl group with a 4-chlorobenzenesulfonyl moiety.
  • Molecular Weight : 504.02 g/mol (vs. ~490 g/mol estimated for the target compound).
  • Substituent Impact : Chlorine’s electronegativity may strengthen binding to hydrophobic enzyme pockets but reduce aqueous solubility compared to the methyl group .

Methoxy- and Benzoyl-Substituted Derivatives

N-{2-[1-Benzoyl-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]phenyl}methanesulfonamide
  • Structural Differences : Features a benzoyl group at position 1 and a methoxyphenyl group at position 5.
  • Molecular Weight : 449.5 g/mol, significantly lower than the target compound due to the absence of a second sulfonamide group.

Biological Activity

N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable pyrazole derivative. The general synthetic route can be summarized as follows:

  • Preparation of Pyrazole Derivative : The initial step involves synthesizing the pyrazole moiety, which is crucial for the biological activity.
  • Sulfonamide Formation : The pyrazole derivative is then reacted with methanesulfonamide to form the target compound.

Enzyme Inhibition

Research has indicated that derivatives of sulfonamides, including those similar to this compound, exhibit significant enzyme inhibition properties. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown promising AChE inhibitory activity, which is relevant for treating Alzheimer's disease .
  • α-Glucosidase Inhibition : These compounds have also been screened for α-glucosidase inhibition, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) .

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties. For example:

  • Antibacterial Activity : Certain pyrazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.55 to 6.56 μg/mL .

Antioxidant Properties

The antioxidant activity of related compounds has been assessed through various assays:

  • DPPH Assay : Some derivatives exhibited IC50 values ranging from 45.17 to 217.22 μg/mL in DPPH assays, suggesting a capacity to scavenge free radicals effectively .

Case Study 1: Enzyme Inhibition in Alzheimer's Disease

A study focused on the enzyme inhibition properties of sulfonamides found that this compound and its analogs demonstrated significant AChE inhibition. This suggests potential therapeutic applications in Alzheimer's disease management.

CompoundAChE Inhibition (%)Reference
Compound A75%
N-{4-[...]}68%

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this class of compounds was evaluated against several bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus6.56
Escherichia coli5.00
Salmonella typhi3.55

This data highlights the potential of these compounds as antimicrobial agents .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Pyrazole ring formation via cyclocondensation of hydrazines with α,β-unsaturated ketones.
  • Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
  • Purification via recrystallization or column chromatography to achieve >95% purity, verified by HPLC and NMR . Key challenges : Competing side reactions (e.g., over-sulfonylation) and stereochemical control of the 4,5-dihydropyrazole ring. Optimize reaction time and temperature to minimize byproducts .

Q. How is the molecular structure characterized experimentally?

  • X-ray crystallography : Resolve stereochemistry and confirm the dihedral angles between aromatic rings using SHELXL for refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., 2-methylphenyl vs. 4-methylbenzenesulfonyl groups) .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazole N-H stretches (~3200 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate activity?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or carbonic anhydrase, given the sulfonamide group’s known affinity for metalloenzymes .
  • Binding studies : Use surface plasmon resonance (SPR) to measure dissociation constants (KD) for receptor interactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted reactivity?

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and localize reactive sites (e.g., electrophilic sulfonamide sulfur) .
  • DFT calculations : Compare experimental vs. computed NMR chemical shifts to validate tautomeric forms of the pyrazole ring . Example : If oxidation experiments yield unexpected sulfone derivatives, compare activation energies of proposed pathways using Gaussian or ORCA .

Q. What strategies address discrepancies in biological activity across in vitro and in vivo studies?

  • Metabolic stability : Perform microsomal assays (e.g., liver S9 fractions) to identify rapid degradation pathways (e.g., sulfonamide hydrolysis) .
  • Solubility optimization : Modify substituents (e.g., replace 2-methylphenyl with polar groups) to enhance bioavailability, guided by Hansen solubility parameters .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog synthesis : Prioritize derivatives based on:
Substituent PositionBiological Impact
Pyrazole C3 (phenyl)Steric bulk modulates receptor binding .
Sulfonamide N-substituentElectron-withdrawing groups enhance enzyme inhibition .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from enzyme assays to predict activity cliffs .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with spectroscopic assignments?

  • Dynamic effects : X-ray structures show static conformations, while NMR captures time-averaged environments. For example, rotational flexibility of the 4-methylbenzenesulfonyl group may lead to multiple NMR signals but a single crystal conformation .
  • Resolution limits : Low-resolution XRD data (<1.0 Å) may fail to resolve hydrogen atoms, complicating comparison with NMR proton assignments .

Q. How to reconcile divergent biological results in similar pyrazole-sulfonamide analogs?

  • Assay conditions : Variability in buffer pH or ionic strength can alter sulfonamide ionization (pKa ~10–12), affecting enzyme binding .
  • Off-target interactions : Screen against kinase panels (e.g., Eurofins KINOMEscan) to identify unintended targets .

Methodological Recommendations

  • Stereochemical control : Use chiral HPLC or asymmetric catalysis to isolate enantiomers of the 4,5-dihydropyrazole core .
  • High-throughput crystallography : Employ synchrotron radiation (e.g., Diamond Light Source) to rapidly resolve structures of derivatives .
  • Machine learning : Train models on PubChem data to predict synthetic accessibility and bioactivity .

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